molecular formula C7H5ClF2O3S B3045922 2,5-Difluoro-6-methoxybenzenesulfonyl chloride CAS No. 1162257-28-4

2,5-Difluoro-6-methoxybenzenesulfonyl chloride

Cat. No. B3045922
CAS RN: 1162257-28-4
M. Wt: 242.63
InChI Key: BNOQGPFQFWAFMU-UHFFFAOYSA-N
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Description

2,5-Difluoro-6-methoxybenzenesulfonyl chloride is a chemical compound with the molecular formula C7H5ClF2O3S . It has a molecular weight of 242.63 .


Molecular Structure Analysis

The molecular structure of 2,5-Difluoro-6-methoxybenzenesulfonyl chloride consists of a benzene ring substituted with two fluorine atoms, one methoxy group, and one sulfonyl chloride group . The exact positions of these substituents on the benzene ring can be inferred from the name of the compound.

Scientific Research Applications

Molecular Structure and Chemical Significance

2,5-Difluoro-6-methoxybenzenesulfonyl chloride and its derivatives are significant in various biologically active compounds. Their spectroscopic properties and chemical relevance, particularly focusing on sulfonyl chloride derivatives, have been extensively studied. Notably, the infrared spectrum, molecular geometry, highest occupied molecular orbital (HOMO), lowest unoccupied molecular orbital (LUMO), and first-order hyperpolarizability of these compounds have been examined using spectroscopic techniques and theoretical methods, revealing important insights about charge transfer interactions and charge delocalization within the molecules (Nagarajan & Krishnakumar, 2018).

Activation of Hydroxyl Groups in Polymeric Carriers

A notable application of sulfonyl chloride derivatives is in the activation of hydroxyl groups of polymeric carriers. For instance, 4-Fluorobenzenesulfonyl chloride (fosyl chloride) has been found to be an effective activating agent for the covalent attachment of biologicals to various solid supports, like functionalized polystyrene microspheres, Sepharose beads, or cellulose rods and hollow fibers. This reagent reacts rapidly with primary or secondary hydroxyl groups, leading to activated solid supports that can be used immediately or preserved for extended periods. This activation is crucial for bioselective separation applications, such as separating human lymphocyte subsets from whole blood and tumor cells from bone marrow (Chang et al., 1992).

Analysis of Valiolamine in Biological Samples

In the realm of biotechnological process control and product quality management, particularly in voglibose production, sulfonyl chloride derivatives have been utilized as reagents for the quantitative analysis of valiolamine in biological samples. The employment of novel labeling reagents like 4-methoxybenzenesulfonyl fluoride (MOBS-F), MOBS-Cl, and 2-nitrobenzenesulfonyl chloride (NBS-Cl) has enabled the development of rapid, cost-effective, and highly sensitive methods for detecting valiolamine (Wang et al., 2010).

Synthesis of Fluoronitrobenzene-sulfonyl Chlorides

The synthesis of various fluoronitrobenzenesulfonyl chlorides, including isomeric compounds, has been documented. These compounds are synthesized from difluoronitrobenzenes through a two-step procedure involving regioselective reactions and oxidative cleavage. The synthesized sulfonyl chlorides have demonstrated their utility in sequential functionalization, highlighting their synthetic value in chemical research (Zhersh et al., 2010).

Safety and Hazards

Benzenesulfonyl chlorides, including 2,5-Difluoro-6-methoxybenzenesulfonyl chloride, are typically corrosive and can cause severe skin burns and eye damage . They are harmful if swallowed and can be harmful to aquatic life .

properties

IUPAC Name

3,6-difluoro-2-methoxybenzenesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClF2O3S/c1-13-6-4(9)2-3-5(10)7(6)14(8,11)12/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNOQGPFQFWAFMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1S(=O)(=O)Cl)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClF2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801245772
Record name 3,6-Difluoro-2-methoxybenzenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801245772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Difluoro-6-methoxybenzenesulfonyl chloride

CAS RN

1162257-28-4
Record name 3,6-Difluoro-2-methoxybenzenesulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1162257-28-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,6-Difluoro-2-methoxybenzenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801245772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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